![molecular formula C19H15N5O9S4 B14016852 2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]- CAS No. 86795-25-7](/img/structure/B14016852.png)
2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]- is a complex organic compound primarily used in the dye and pigment industry. It is known for its vibrant color properties and is often used in various applications such as textiles, plastics, and paper.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]- typically involves multiple steps:
Nitration and Reduction: The process begins with the nitration of naphthalene, followed by reduction to form the corresponding amine.
Sulfonation: The amine undergoes sulfonation to introduce sulfonic acid groups at the desired positions on the naphthalene ring.
Diazotization and Coupling: The resulting compound is then diazotized and coupled with a thiazolylamine derivative to form the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also common to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the sulfonic acid and amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different industrial applications.
科学研究应用
2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and paper.
作用机制
The mechanism of action of this compound involves its ability to interact with various molecular targets through its functional groups. The sulfonic acid groups enhance its solubility in water, while the amino and hydroxyl groups allow for hydrogen bonding and other interactions with biological molecules. The diazenyl group is responsible for its vibrant color properties, making it useful in dye applications.
相似化合物的比较
Similar Compounds
- 2,7-Naphthalenedisulfonicacid, 4-amino-5-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-
- 2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-sulfophenyl)diazenyl]phenyl]diazenyl]-
Uniqueness
The uniqueness of 2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]- lies in its specific functional groups that provide distinct chemical and physical properties. Its ability to form stable complexes and its vibrant color make it highly valuable in various industrial and research applications.
属性
CAS 编号 |
86795-25-7 |
|---|---|
分子式 |
C19H15N5O9S4 |
分子量 |
585.6 g/mol |
IUPAC 名称 |
5-amino-4-hydroxy-3-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C19H15N5O9S4/c20-14-9-13(36(28,29)30)7-10-8-15(37(31,32)33)17(18(25)16(10)14)23-22-11-1-3-12(4-2-11)35(26,27)24-19-21-5-6-34-19/h1-9,25H,20H2,(H,21,24)(H,28,29,30)(H,31,32,33) |
InChI 键 |
MRYCJOIRXSCSSH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O)S(=O)(=O)NC4=NC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



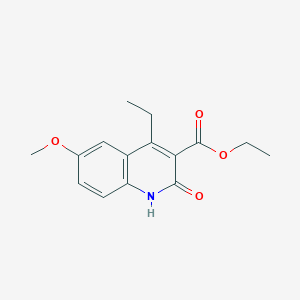
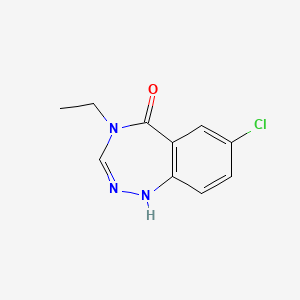


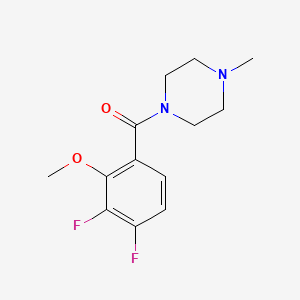
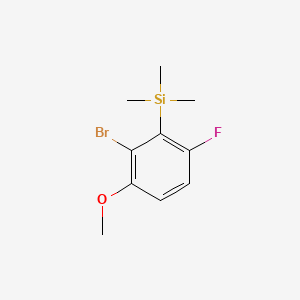


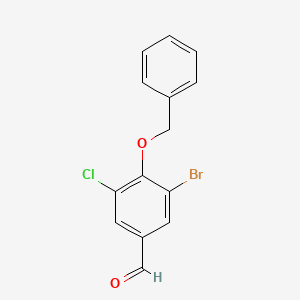
![5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole](/img/structure/B14016847.png)
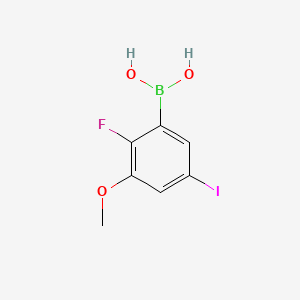

![7-Methoxy-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile](/img/structure/B14016875.png)
